molecular formula C20H23N7 B2439705 2-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)pyridine-3-carbonitrile CAS No. 2199550-82-6

2-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)pyridine-3-carbonitrile

Cat. No.: B2439705
CAS No.: 2199550-82-6
M. Wt: 361.453
InChI Key: NTMZHPYGGLKZRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)pyridine-3-carbonitrile is a sophisticated heterocyclic compound of significant interest in chemical biology and medicinal chemistry research. Its molecular structure incorporates a [1,2,4]triazolo[4,3-b]pyridazine core, a privileged scaffold noted in scientific literature for its diverse biological potential . This core structure is further elaborated with a tert-butyl group to modulate steric and electronic properties, a piperidine moiety known to influence pharmacokinetic profiles and target engagement , and a terminal pyridine-3-carbonitrile group that serves as a versatile handle for further synthetic derivatization and molecular interactions. Compounds featuring the 1,2,4-triazole nucleus have been extensively investigated and demonstrated a wide spectrum of biological activities in research settings, including anticancer, antiviral, and antimicrobial effects . The piperidine substructure is a common feature in many approved pharmaceutical agents, often employed to fine-tune physicochemical characteristics and as a key structural element in drug discovery . This product is provided strictly for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary applications. Researchers are encouraged to consult the available safety data sheets and handle this material with appropriate precautions.

Properties

IUPAC Name

2-[4-(6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidin-1-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N7/c1-20(2,3)16-6-7-17-23-24-19(27(17)25-16)14-8-11-26(12-9-14)18-15(13-21)5-4-10-22-18/h4-7,10,14H,8-9,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTMZHPYGGLKZRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN2C(=NN=C2C3CCN(CC3)C4=C(C=CC=N4)C#N)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)pyridine-3-carbonitrile (CAS Number: 2415539-31-8) is a novel synthetic derivative that has garnered attention for its potential biological activities. This article aims to compile and analyze the existing research on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C20H24N6C_{20}H_{24}N_6 with a molecular weight of 364.4 g/mol. The structure incorporates a triazolo-pyridazine moiety linked to a piperidine ring and a pyridine carbonitrile, which may contribute to its biological activity.

Biological Activity Overview

Research has indicated several areas where this compound may exhibit significant biological effects:

1. Antimicrobial Activity

A study focused on the synthesis of related triazolo-pyridazine derivatives highlighted their potential as anti-tubercular agents. Compounds within this series demonstrated inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra, suggesting that similar derivatives may possess comparable antimicrobial properties .

2. Cytotoxicity and Cancer Research

Preliminary investigations into the cytotoxic effects of triazolo-pyridazine derivatives have shown moderate cytotoxicity against various cancer cell lines. For instance, compounds with similar structures exhibited IC50 values against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells, indicating their potential as anticancer agents . The most promising compound in related studies demonstrated an IC50 of 1.06 μM against A549 cells.

3. Kinase Inhibition

The compound's structural features suggest it may act as an inhibitor for specific kinases involved in cancer progression. Research has documented the inhibitory activity of similar compounds against c-Met kinase, which is overexpressed in many cancers. The most effective inhibitors in these studies had IC50 values as low as 0.09 μM .

Case Studies

A notable case study involved the synthesis and evaluation of various triazolo derivatives for their anti-cancer properties. Among them, compounds with structural similarities to our target compound were found to significantly inhibit cell proliferation in vitro while maintaining low toxicity towards normal human cells (HEK-293) .

Q & A

Q. What synthetic routes enable selective modification of the piperidine moiety?

  • Boc Deprotection : Treat with TFA/DCM (1:4 v/v) to expose secondary amines for acylations .
  • Cross-Coupling : Suzuki-Miyaura reactions (Pd(PPh₃)₄, K₂CO₃) introduce aryl/heteroaryl groups at C4 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.